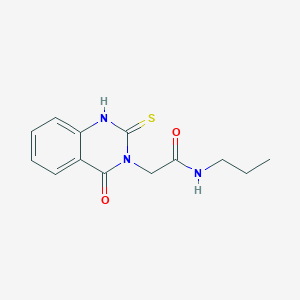
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide, also known as OPQA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide inhibits the growth of cancer cells, induces apoptosis, and inhibits cell proliferation. It has also been shown to have anti-inflammatory and antioxidant effects. In animal studies, 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to its use in lab experiments. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide. One area of interest is the development of more potent and selective analogs of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide. Another area of interest is the investigation of the mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the efficacy of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide in animal models of disease and to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide involves the reaction of 2-aminobenzamide with thioacetic acid, followed by the reaction with propyl bromide and acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been optimized to improve yield and purity, and various methods have been reported in the literature.
Applications De Recherche Scientifique
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERANHIKVOGAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

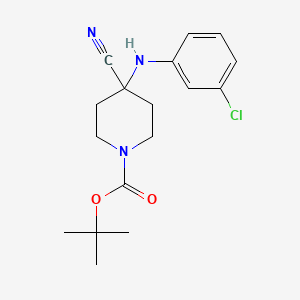
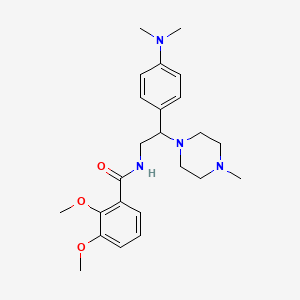
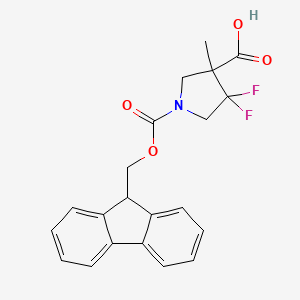
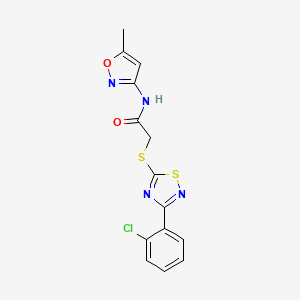
![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)
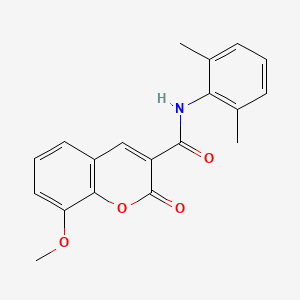

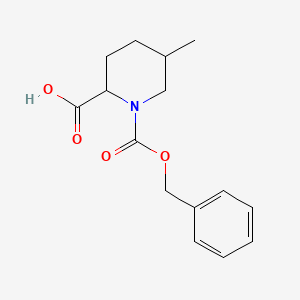
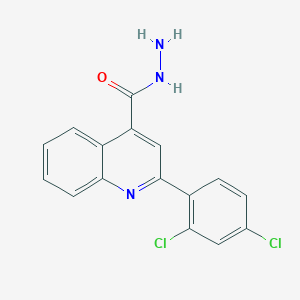

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)
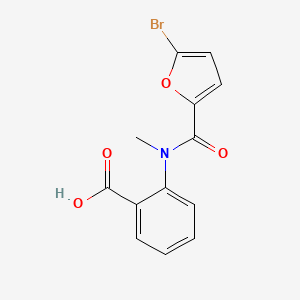
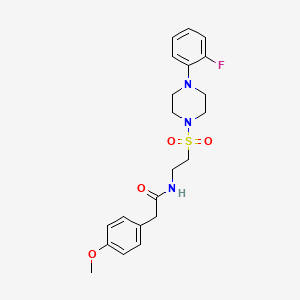
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)